Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
Description
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is a coordination compound that features palladium as its central metal. This compound is known for its unique structural properties and its utility in various catalytic processes, particularly in organic synthesis. It is often used as a catalyst in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Properties
CAS No. |
18987-71-8 |
|---|---|
Molecular Formula |
C22H32Cl2N2O4Pd2 |
Molecular Weight |
672.2 g/mol |
IUPAC Name |
1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;palladium(2+);dichloride |
InChI |
InChI=1S/2C11H16NO2.2ClH.2Pd/c2*1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;;;/h2*5,7H,8H2,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
DOPWIGIERKGSKX-UHFFFAOYSA-L |
SMILES |
CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[ClH+][Pd][ClH+].[Pd] |
Canonical SMILES |
CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) typically involves the reaction of dimethylaminomethyl-substituted aromatic compounds with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) undergoes several types of chemical reactions, including:
Oxidation: This compound can participate in oxidative addition reactions, where it forms higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligand exchange reactions are common, where the dimethylamino or methoxy groups can be substituted with other ligands.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, and Stille coupling reactions, which are pivotal in forming carbon-carbon bonds
Common reagents used in these reactions include boronic acids, halides, and organostannanes. The major products formed are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) has a broad range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: There is interest in its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial in cross-coupling reactions. These steps allow the formation of new carbon-carbon bonds, making it a valuable catalyst in organic synthesis .
Comparison with Similar Compounds
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) can be compared with other palladium-based catalysts such as:
Palladium(II) acetate: Another widely used palladium catalyst in organic synthesis.
Palladium(II) chloride: Commonly used in various catalytic processes.
Bis(triphenylphosphine)palladium(II) chloride: Known for its use in cross-coupling reactions.
What sets Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) apart is its specific ligand environment, which can offer unique reactivity and selectivity in catalytic processes .
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